
Methyl(4-cyclopropylphenyl)acetate
Overview
Description
Methyl(4-cyclopropylphenyl)acetate is an organic ester characterized by a phenyl ring substituted with a cyclopropyl group at the para position, linked to an acetate moiety via a methyl ester. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where cyclopropane rings are valued for their conformational rigidity and metabolic stability [[inferred from structural analogs in ]].
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural differences and molecular data for Methyl(4-cyclopropylphenyl)acetate and related esters:
Physicochemical Properties
- This compound : The cyclopropyl group likely reduces solubility in polar solvents compared to methyl-substituted analogs but enhances thermal stability due to restricted rotation .
- (4-Methylphenyl)acetate : Exhibits higher volatility (lower molecular weight) and is commonly used in fragrances due to its mild odor .
- Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate: Hydroxyl and amino groups improve water solubility, making it suitable for biological applications .
Reactivity and Stability
- Electron-Donating Substituents (e.g., methyl): Stabilize the ester against nucleophilic attack, as seen in (4-Methylphenyl)acetate .
- Electron-Withdrawing Substituents (e.g., acetyl, cyano): Enhance reactivity toward hydrolysis or nucleophilic substitution. For example, METHYL(4-ACETYLPHENYL)ACETATE may hydrolyze faster under acidic conditions .
- Cyclopropyl Groups: The strained ring in this compound could lead to unique reactivity, such as ring-opening under specific conditions, which is absent in non-cyclic analogs .
Notes
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 2-(4-cyclopropylphenyl)acetate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)8-9-2-4-10(5-3-9)11-6-7-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
GQHYZWBGWMVRFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.